REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:10][N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[CH:7]=1)=[O:5])[CH3:2].S(OCC)(O[CH2:18][CH3:19])(=O)=O>>[CH2:1]([O:3][C:4]([C:6]1[N:10]([CH2:18][CH3:19])[N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[CH:7]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC(=NN1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(=NN1CC)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |